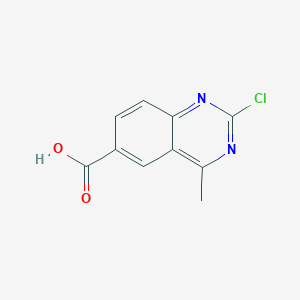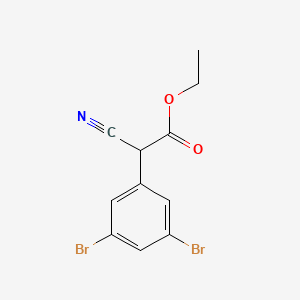
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate is an organic compound that features a cyano group and a dibromophenyl group attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(3,5-dibromophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 3,5-dibromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Reduction and Oxidation: The cyano group can be reduced to an amine, while the ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation Reactions: Catalysts like piperidine or pyridine in the presence of an aldehyde or ketone.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted cyanoacetates.
Condensation Reactions: Substituted alkenes.
Reduction: Amines and carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-(3,5-dibromophenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating nucleophilic attacks. The dibromophenyl group can provide steric hindrance and influence the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Lacks the dibromophenyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl 2-cyano-2-(3,5-dibromophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate: Contains fluorine atoms instead of bromine, leading to different electronic effects and reactivity.
Uniqueness
This compound is unique due to the presence of both cyano and dibromophenyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C11H9Br2NO2 |
|---|---|
Poids moléculaire |
347.00 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(3,5-dibromophenyl)acetate |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
Clé InChI |
VRQNYTLGSOXMHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


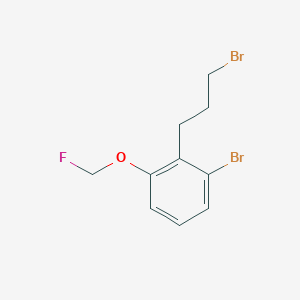


![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
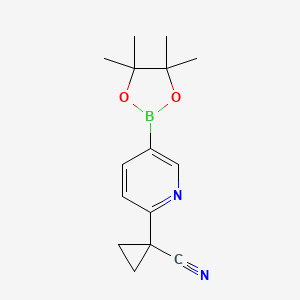

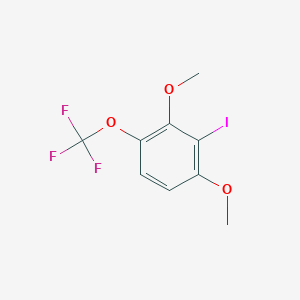

![(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
